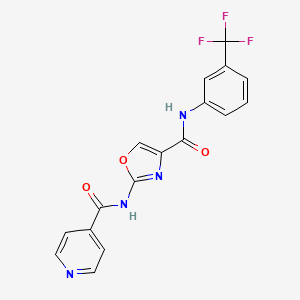

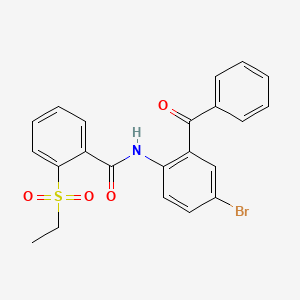

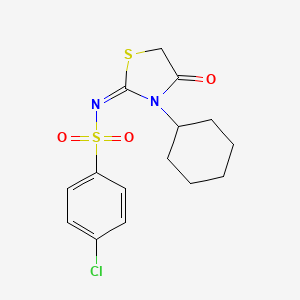

![molecular formula C24H20N2O2S B2388362 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one CAS No. 1115409-31-8](/img/structure/B2388362.png)

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazinone ring, the introduction of the naphthyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazinone ring. The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazinone ring, for example, might undergo reactions typical of other heterocyclic amines. The thioether linkage could potentially be a site of reactivity as well .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazinone ring and the potentially aromatic naphthyl and phenyl groups could impact its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

- Inhibition of CyR61 Expression and Release : CyR61 (also known as CCN1) is a matricellular protein encoded by the CYR61 gene. It plays a role in various cancer-related processes, including tumor growth, angiogenesis, tumor cell adhesion, migration, and drug resistance. Recent research has explored whether the upregulation of 3-mercaptopyruvate sulfurtransferase (3-MST) in colon cancer cells modulates CyR61. The study found that 3-MST activation leads to increased CyR61 expression and release, potentially contributing to a more invasive phenotype in cancer cells .

Vascular Endothelial Growth and Angiogenesis

The compound’s impact on angiogenesis and vascular endothelial growth is noteworthy:

- HS-Mediated Effects : Hydrogen sulfide (HS) is an endogenous gaseous mediator involved in cellular bioenergetics, angiogenesis, invasion, and chemoresistance in various cancers. Three enzymes—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-MST—produce HS. In colon cancer cells, both CBS and 3-MST are highly expressed. HS donors, such as GYY4137 and NaS, activate the CyR61 promoter in a concentration-dependent manner. Pharmacological inhibitors of CBS (amino-oxyacetic acid, AOAA) and 3-MST (HMPSNE) suppress CyR61 mRNA expression. HMPSNE significantly inhibits CyR61 secretion in colon cancer cells and promotes apoptosis. Endogenously produced CyR61 partially counteracts the pro-apoptotic effect of HMPSNE, possibly through RhoA activation .

Potential Therapeutic Strategies

The compound’s unique features suggest potential therapeutic strategies:

- Cell Protection and Enhanced Invasiveness : Upregulation of 3-MST in cancer cells may confer a protective effect and enhance the invasive phenotype. This occurs, at least in part, through the modulation of CyR61 expression and release. Understanding these mechanisms could pave the way for novel therapeutic interventions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-16-10-11-19(17(2)14-16)22(27)15-29-23-24(28)26(13-12-25-23)21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOCWYKQOFMTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

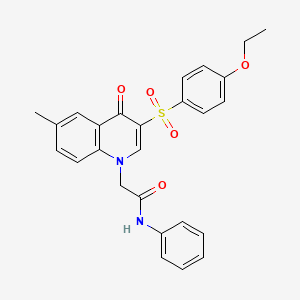

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

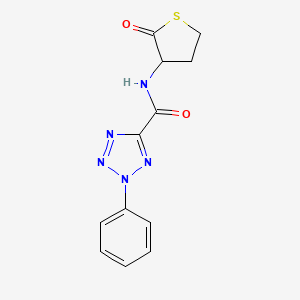

![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)

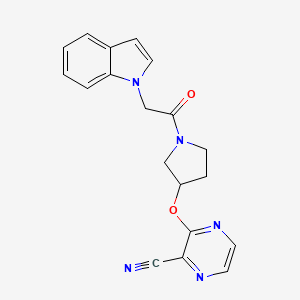

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)